Cas no 321-68-6 (2-Amino-4-fluoro-biphenyl)
2-Amino-4-fluoro-biphenyl Chemical and Physical Properties
Names and Identifiers
-
- 2-amino-4-fluorobiphenyl
- 2-amino-4-fluoro-biphenyl
- 2-Amino-4-fluoro-biphenyl
-
- Inchi: 1S/C12H10FN/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H,14H2
- InChI Key: GBHUFOLVUPQIHJ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)N)C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 177
- XLogP3: 3.5
- Topological Polar Surface Area: 26
2-Amino-4-fluoro-biphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011002842-250mg |
2-Amino-4-fluorobiphenyl |
321-68-6 | 97% | 250mg |
$480.00 | 2023-09-02 | |
| Alichem | A011002842-500mg |
2-Amino-4-fluorobiphenyl |
321-68-6 | 97% | 500mg |
$815.00 | 2023-09-02 | |
| Alichem | A011002842-1g |
2-Amino-4-fluorobiphenyl |
321-68-6 | 97% | 1g |
$1460.20 | 2023-09-02 |
2-Amino-4-fluoro-biphenyl Related Literature
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2-Amino-4-fluoro-biphenyl
Comprehensive Guide to 2-Amino-4-fluoro-biphenyl (CAS No. 321-68-6): Properties, Applications, and Market Insights
2-Amino-4-fluoro-biphenyl (CAS No. 321-68-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This fluoro-substituted biphenyl derivative serves as a crucial building block in the synthesis of various high-value chemicals. With the increasing demand for fluorinated organic compounds in drug development, understanding this chemical's properties and applications becomes essential for researchers and industry professionals.
The molecular structure of 2-Amino-4-fluoro-biphenyl features a unique combination of an amino group and fluorine atom positioned on a biphenyl scaffold. This arrangement contributes to its remarkable electronic properties and makes it particularly valuable in designing pharmaceutical intermediates. Recent studies highlight its growing importance in developing targeted therapies, especially in the field of kinase inhibitors, which are currently a hot topic in cancer research.
From a synthetic chemistry perspective, 2-Amino-4-fluoro-biphenyl demonstrates excellent reactivity in cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in creating complex molecular architectures found in many modern active pharmaceutical ingredients (APIs). The compound's fluorine atom enhances both the metabolic stability and bioavailability of resulting molecules, addressing one of the key challenges in contemporary drug design.
The material science applications of 2-Amino-4-fluoro-biphenyl are equally impressive. Its incorporation into organic electronic materials has shown promise in developing more efficient OLED components and organic semiconductors. With the global push toward green energy solutions, researchers are actively exploring how such fluorinated aromatic compounds can improve the performance of next-generation electronic devices.
Market analysis reveals steady growth in demand for 2-Amino-4-fluoro-biphenyl, particularly from the pharmaceutical sector in North America and Asia-Pacific regions. The compound's role in synthesizing FDA-approved drugs has significantly contributed to this trend. Quality standards for 321-68-6 have become more stringent, with manufacturers focusing on high-purity grades to meet the exacting requirements of drug development pipelines.
Recent innovations in sustainable chemistry have impacted the production methods for 2-Amino-4-fluoro-biphenyl. Green chemistry approaches, including catalytic fluorination and flow chemistry techniques, are being adopted to reduce environmental impact while maintaining high yields. These advancements align with the pharmaceutical industry's growing emphasis on green synthesis and process optimization.
Storage and handling of 2-Amino-4-fluoro-biphenyl require standard laboratory precautions for amino-aromatic compounds. Proper containment in amber glass bottles under inert atmosphere helps maintain stability, while moisture-sensitive techniques are recommended for long-term storage. These practices ensure the compound retains its optimal reactivity for various synthetic applications.
Analytical characterization of 321-68-6 typically involves HPLC analysis, mass spectrometry, and NMR spectroscopy. The development of advanced analytical methods has enabled more precise quality control, particularly important for pharmaceutical applications where isomeric purity and residual solvent levels are critical parameters.
The future outlook for 2-Amino-4-fluoro-biphenyl appears promising, with research focusing on expanding its utility in bioconjugation chemistry and proteolysis targeting chimeras (PROTACs). These emerging technologies represent some of the most exciting frontiers in drug discovery, positioning this compound as a valuable tool for medicinal chemists tackling challenging therapeutic targets.
For researchers sourcing 2-Amino-4-fluoro-biphenyl, it's crucial to verify suppliers' certificates of analysis and GMP compliance when intended for pharmaceutical use. The market offers various custom synthesis options to meet specific project requirements, from milligram-scale research quantities to kilogram-scale production batches.
In conclusion, 2-Amino-4-fluoro-biphenyl (CAS No. 321-68-6) stands as a versatile and increasingly important compound in modern chemistry. Its applications span from life-saving medications to cutting-edge materials, reflecting the compound's adaptability to diverse scientific challenges. As research continues to uncover new uses for this fluorinated building block, its significance in both academic and industrial settings is expected to grow substantially in the coming years.
321-68-6 (2-Amino-4-fluoro-biphenyl) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)